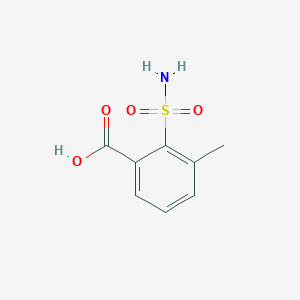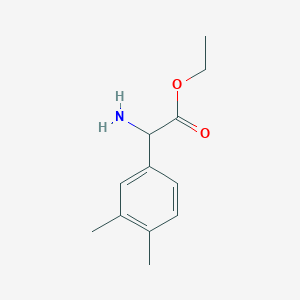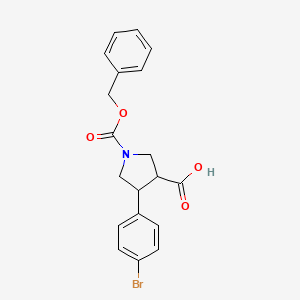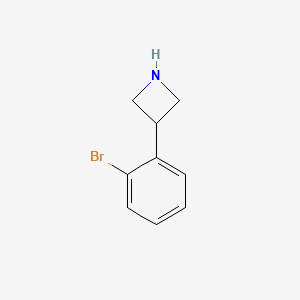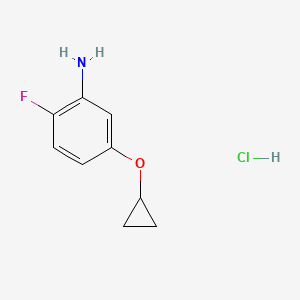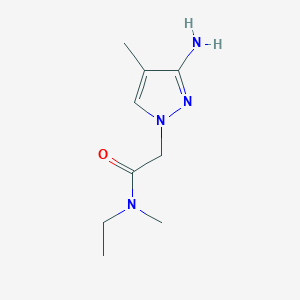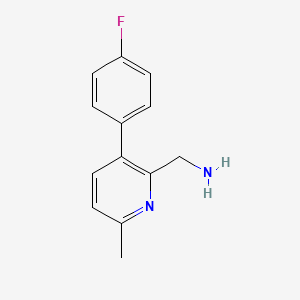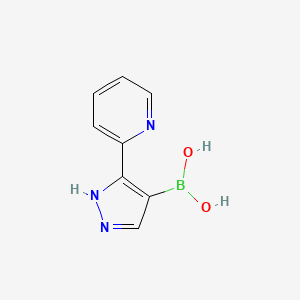
(5-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its versatility and utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of 3-(pyridin-2-yl)-1H-pyrazole with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where the pyrazole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
化学反応の分析
Types of Reactions:
Oxidation: [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: This compound can be reduced under specific conditions to yield reduced forms of the pyrazole ring.
Substitution: It is commonly involved in substitution reactions, particularly in the Suzuki-Miyaura coupling reaction, where it acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted aromatic compounds, depending on the reactants used.
科学的研究の応用
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Explored for its potential therapeutic properties, particularly in the development of kinase inhibitors and other bioactive molecules.
Industry:
作用機序
The mechanism of action of [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid primarily involves its role as a nucleophile in substitution reactions. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or material synthesis .
類似化合物との比較
- 3-Pyridinylboronic acid
- 4-Pyridinylboronic acid
- 2-Pyridineboronic acid
- 3-Pyridineboronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
Uniqueness: [3-(pyridin-2-yl)-1H-pyrazol-4-yl]boronic acid is unique due to its specific structure, which combines a pyrazole ring with a pyridine ring and a boronic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C8H8BN3O2 |
|---|---|
分子量 |
188.98 g/mol |
IUPAC名 |
(5-pyridin-2-yl-1H-pyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BN3O2/c13-9(14)6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5,13-14H,(H,11,12) |
InChIキー |
FRWFGSNOOIYNRS-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(NN=C1)C2=CC=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


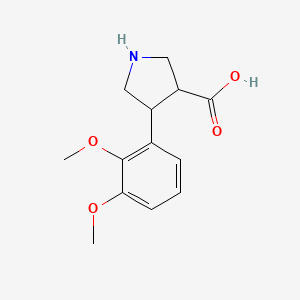
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
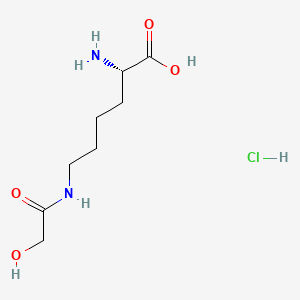
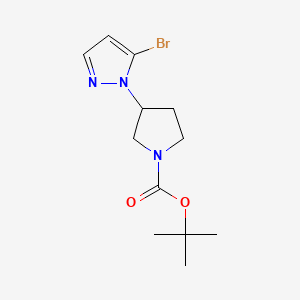
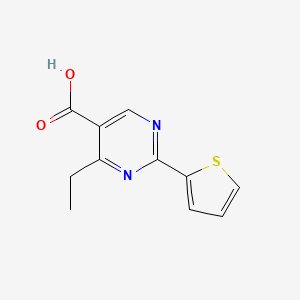
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)

